molecular formula C10H11BrO B11822769 1-Bromo-4-but-2-enoxybenzene

1-Bromo-4-but-2-enoxybenzene

Katalognummer: B11822769
Molekulargewicht: 227.10 g/mol
InChI-Schlüssel: ZTWUQKOOAPNORF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4-but-2-enoxybenzene is an organic compound that belongs to the class of aromatic bromides It consists of a benzene ring substituted with a bromine atom and a but-2-enoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-4-but-2-enoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-but-2-enoxybenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar catalysts and reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-but-2-enoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium amide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for dehalogenation reactions.

Major Products Formed:

    Substitution: Formation of 4-but-2-enoxyphenol or 4-but-2-enoxyaniline.

    Oxidation: Formation of this compound epoxide.

    Reduction: Formation of 1-but-2-enoxybenzene.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-but-2-enoxybenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Bromo-4-but-2-enoxybenzene involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products. The but-2-enoxy group can undergo further chemical transformations, contributing to the compound’s versatility in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Bromo-4-but-2-enoxybenzene is unique due to the presence of both the bromine atom and the but-2-enoxy group, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable compound in organic synthesis and industrial applications.

Eigenschaften

Molekularformel

C10H11BrO

Molekulargewicht

227.10 g/mol

IUPAC-Name

1-bromo-4-but-2-enoxybenzene

InChI

InChI=1S/C10H11BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2-7H,8H2,1H3

InChI-Schlüssel

ZTWUQKOOAPNORF-UHFFFAOYSA-N

Kanonische SMILES

CC=CCOC1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.